molecular formula C20H17N3O3S B4981290 3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid

3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid

Cat. No.: B4981290
M. Wt: 379.4 g/mol
InChI Key: PEFKNPBATBZNQX-UHFFFAOYSA-N
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Description

3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

3-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13(19(24)23-16-9-5-8-15(10-16)20(25)26)27-18-11-17(21-12-22-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKNPBATBZNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 6-phenylpyrimidine-4-thiol with 3-bromopropanoic acid under basic conditions to form the intermediate 3-(6-phenylpyrimidin-4-ylthio)propanoic acid. This intermediate is then coupled with 3-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2-phenylpyrimidine and 4-aminopyrimidine share structural similarities.

    Sulfur-Containing Compounds: Compounds like sulfoxides and sulfones.

Uniqueness

What sets 3-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid apart is its unique combination of a pyrimidine core with a sulfur-containing side chain and a benzoic acid moiety. This unique structure contributes to its diverse range of chemical reactivity and potential biological activities .

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